molecular formula C15H10Cl2N2O2S B6481790 N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 899960-87-3

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B6481790
CAS No.: 899960-87-3
M. Wt: 353.2 g/mol
InChI Key: SZCRSPGAAKWLBK-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a fused benzene and thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:

  • Benzothiazole Derivative Formation: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

  • Phenoxyacetamide Formation: The phenoxyacetamide moiety is introduced by reacting the benzothiazole derivative with 2,4-dichlorophenol in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBT).

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions on the benzothiazole ring can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives with altered functional groups.

  • Reduction Products: Reduced analogs with different electronic properties.

  • Substitution Products: Derivatives with modified substituents on the benzothiazole ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antibacterial and antifungal properties. Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects in treating various diseases. Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-arylamide derivatives: These compounds share a similar benzothiazole core but differ in their substituents.

  • 2-(2,4-dichlorophenoxy)acetamide derivatives: These compounds have the same phenoxyacetamide moiety but differ in the heterocyclic core.

Uniqueness: N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific combination of the benzothiazole ring and the phenoxyacetamide group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c16-9-1-4-13(11(17)5-9)21-7-15(20)19-10-2-3-12-14(6-10)22-8-18-12/h1-6,8H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCRSPGAAKWLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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